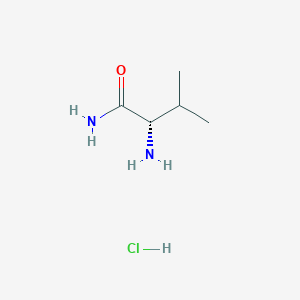

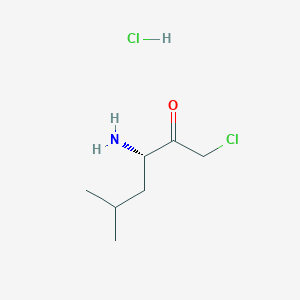

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride” is a compound that contains an amino group (-NH2), a chloro group (-Cl), a methyl group (-CH3), and a ketone group (C=O). The “S-” prefix indicates that it is the “left-handed” version of the molecule, as determined by the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The amino group, chloro group, and ketone group are all reactive and could participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure and the nature of its functional groups .

Mecanismo De Acción

Target of Action

H-Leu-CMK.HCl, also known as L-Leucine chloromethyl ketone hydrochloride, primarily targets lysosomal cysteine proteases . These proteases play a crucial role in protein degradation and turnover, immune response, and apoptosis .

Mode of Action

H-Leu-CMK.HCl acts as an inhibitor of lysosomal cysteine proteases . It interacts with these proteases, preventing them from carrying out their normal function of protein degradation. This results in the accumulation of proteins that would otherwise be degraded, potentially altering cellular processes .

Biochemical Pathways

The inhibition of lysosomal cysteine proteases by H-Leu-CMK.HCl affects various biochemical pathways. These proteases are involved in the degradation of intracellular proteins, so their inhibition can impact protein turnover and cellular homeostasis

Result of Action

The inhibition of lysosomal cysteine proteases by H-Leu-CMK.HCl can lead to the accumulation of proteins within the cell . This can potentially alter various cellular processes, including protein turnover and cellular homeostasis . The exact molecular and cellular effects of H-Leu-CMK.HCl’s action may vary depending on the specific cell type and physiological context.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-3-amino-1-chloro-5-methylhexan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZZRBOLWKRHPF-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.